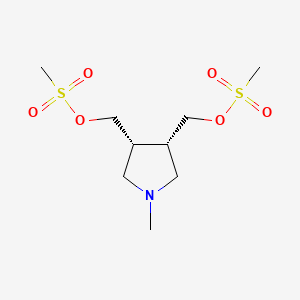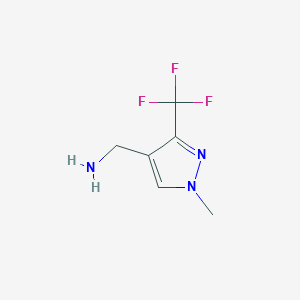
1-(1-metil-1H-imidazol-2-il)metil)-2-metilpiperazina
Descripción general
Descripción
2-Methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine is a heterocyclic compound that features both imidazole and piperazine rings The imidazole ring is known for its presence in many biologically active molecules, while the piperazine ring is commonly found in pharmaceuticals
Aplicaciones Científicas De Investigación
2-Methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biochemical processes .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context.
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases . The downstream effects would depend on the specific pathways involved.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Análisis Bioquímico
Biochemical Properties
2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, 2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and stability .
Cellular Effects
The effects of 2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . Furthermore, 2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell proliferation and survival . Its effects on cellular metabolism include changes in the levels of key metabolites and the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active site of enzymes, leading to competitive inhibition or allosteric modulation . This binding can result in conformational changes in the enzyme, affecting its catalytic activity. Additionally, 2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine can influence the transcription of specific genes by interacting with transcription factors or epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation under extreme pH or temperature conditions . Over time, the degradation products may exhibit different biological activities compared to the parent compound. Long-term exposure to 2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine has been associated with changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion from the body . The compound’s interaction with metabolic enzymes can also affect metabolic flux and the levels of key metabolites in the body .
Transport and Distribution
The transport and distribution of 2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by solute carrier transporters, which facilitate its uptake into cells . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . This distribution pattern can affect the compound’s biological activity and efficacy .
Subcellular Localization
The subcellular localization of 2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine typically involves the alkylation of 2-methylimidazole with a piperazine derivative. One common method includes the reaction of 2-methylimidazole with 1-chloromethyl-4-methylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkylated piperazine derivatives.
Comparación Con Compuestos Similares
2-Methylimidazole: Shares the imidazole ring but lacks the piperazine moiety.
1-Methylpiperazine: Contains the piperazine ring but lacks the imidazole moiety.
1-(2-Methylimidazol-1-yl)ethanone: Similar structure but with a ketone group instead of a piperazine ring.
Uniqueness: 2-Methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine is unique due to the combination of both imidazole and piperazine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
2-methyl-1-[(1-methylimidazol-2-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-9-7-11-3-6-14(9)8-10-12-4-5-13(10)2/h4-5,9,11H,3,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGDWJPWEMDVKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=NC=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol](/img/structure/B1465108.png)











